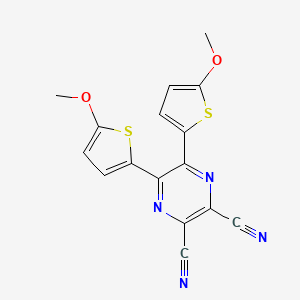
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile typically involves a two-step process. The first step is a Friedel-Crafts reaction of a thiophene derivative with oxalyl chloride, followed by a Lewis acid-catalyzed condensation reaction . This one-pot reaction method improves the yield and efficiency of the synthesis .
Analyse Des Réactions Chimiques
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents used in these reactions include chiral phosphoric acids and redox-active esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Medicine: Its role in photoredox catalysis can be applied in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile involves its role as a photoredox catalyst. By employing a dicyanopyrazine-derived chromophore, the compound facilitates aerobic radical mechanisms under visible light irradiation . This allows for the enantioselective addition of α-aminoalkyl radicals to isoquinolines and other substrates .
Comparaison Avec Des Composés Similaires
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile is unique due to its specific structure and photoredox catalytic properties. Similar compounds include other dicyanopyrazine derivatives, such as:
5,6-Bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles: These compounds share a similar core structure but differ in the alkoxy substituents.
Dicyanopyrazine-derived chromophores: These compounds are also used in photoredox catalysis and share similar properties.
The uniqueness of this compound lies in its specific methoxy substituents, which influence its reactivity and catalytic efficiency.
Propriétés
Formule moléculaire |
C16H10N4O2S2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C16H10N4O2S2/c1-21-13-5-3-11(23-13)15-16(12-4-6-14(22-2)24-12)20-10(8-18)9(7-17)19-15/h3-6H,1-2H3 |
Clé InChI |
WQXPYUMSZUPSEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(S1)C2=NC(=C(N=C2C3=CC=C(S3)OC)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















